molecular formula C9H8ClN3S2 B2655760 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine CAS No. 519044-86-1

3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine

Cat. No. B2655760
CAS RN: 519044-86-1
M. Wt: 257.75
InChI Key: GEFZGDQTGXINOI-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is a chemical compound with the empirical formula C9H9ClN4S . It is a solid substance and its molecular weight is 240.71 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been carried out using ultrasound . The reactions can be carried out effectively with the use of ultrasound, which can increase the efficiency of the investigated reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NN1C(SCC2=CC=C(C=C2)Cl)=NN=C1 . The InChI key for this compound is FPDWAMOOVBHPKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been studied. For example, novel 1,3,4-oxadiazole derivatives containing a pyrazole ring were synthesized from ethyl acetoacetate and triethyl orthoformate as starting materials via multi-step reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C9H9ClN4S and it has a molecular weight of 240.71 .

Scientific Research Applications

Synthesis Techniques and Intermediates

The synthesis of derivatives related to 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine involves various chemical transformations. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening to produce thioketene intermediates that react with secondary amines, forming nonaromatic 1,1-dialkylindolium-2-thiolates, rather than the expected aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008).

Quantum Chemical Studies

Quantum chemical and molecular dynamics simulations have been employed to predict the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron. Such studies help in understanding the binding energies and interactions at the molecular level, facilitating the design of more effective corrosion inhibitors (Kaya et al., 2016).

Antimicrobial and Antiviral Activities

Thiadiazole derivatives have been explored for their antimicrobial and antiviral properties. Compounds synthesized from this compound and its analogs have shown potential as anti-tobacco mosaic virus agents, highlighting their relevance in plant protection and virology research (Chen et al., 2010).

Anticancer and DNA Protective Abilities

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been investigated for their biological activities, including DNA protective ability and anticancer properties. Such studies contribute significantly to the development of new chemotherapeutic agents (Gür et al., 2020).

Insecticidal Activity

The design and synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions have been reported to possess significant insecticidal activity against cotton leaf worm (Spodoptera littoralis). This showcases the potential of thiadiazole derivatives in agricultural pest management (Ismail et al., 2021).

Electroluminescence and Semiconductor Applications

Star-shaped single-polymer systems incorporating thiadiazole units have been developed, exhibiting simultaneous RGB emission. These findings are crucial for the advancement of electroluminescent devices and materials science (Liu et al., 2016).

Safety and Hazards

The safety data sheet for 3-[(4-Chlorobenzyl)thio]-1H-1,2,4-triazole indicates that it is classified as a combustible solid . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

The future directions for the study of 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine could involve further exploration of its potential biological activities. For instance, a study on the synthesis, crystal structure, and DFT studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine suggests that similar compounds could be promising candidates for further evaluation .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZGDQTGXINOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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